![molecular formula C18H17N5 B11283874 3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B11283874.png)
3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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Overview
Description
3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with 3-methylquinazolin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or quinazoline moiety is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinazoline N-oxides.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]quinazoline: Another triazoloquinazoline derivative with similar biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: A related compound with a different fused ring system but similar pharmacological properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a triazole ring fused to a thiadiazine moiety, known for its diverse pharmacological activities.
Uniqueness
3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with various molecular targets and its versatility in chemical reactions make it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C18H17N5 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
InChI |
InChI=1S/C18H17N5/c1-12-7-9-14(10-8-12)11-19-18-20-16-6-4-3-5-15(16)17-22-21-13(2)23(17)18/h3-10H,11H2,1-2H3,(H,19,20) |
InChI Key |
YMSLFYMOEYTKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=NN=C(N42)C |
Origin of Product |
United States |
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